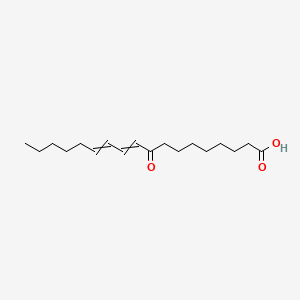
1-(Phenylacetyl)piperidine-4-carboxylic acid
Descripción general
Descripción
1-(Phenylacetyl)piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 26965-32-2 and a molecular weight of 247.29 . It is a solid substance at room temperature .
Molecular Structure Analysis
The linear formula of 1-(Phenylacetyl)piperidine-4-carboxylic acid is C14H17NO3 . The InChI code is 1S/C14H17NO3/c16-13(10-11-4-2-1-3-5-11)15-8-6-12(7-9-15)14(17)18/h1-5,12H,6-10H2,(H,17,18) .Physical And Chemical Properties Analysis
1-(Phenylacetyl)piperidine-4-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 247.29 .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
Piperidine derivatives, including 1-(Phenylacetyl)piperidine-4-carboxylic acid , are crucial in the synthesis of various pharmaceutical compounds. They serve as building blocks for creating drugs due to their significant role in medicinal chemistry. The piperidine moiety is present in more than twenty classes of pharmaceuticals, indicating its versatility and importance in drug development .
Development of Kinase Inhibitors
Research has shown that piperidine derivatives can be used in the design of kinase inhibitors, which are essential in cancer therapy. For instance, derivatives have been designed to inhibit clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), offering potential treatments for certain types of cancer .
Catalysis in Organic Reactions
The piperidine structure of 1-(Phenylacetyl)piperidine-4-carboxylic acid can act as a catalyst in various organic reactions. This includes facilitating cyclization, cycloaddition, and multicomponent reactions, which are fundamental processes in the synthesis of complex organic molecules .
Inhibition of Enzymatic Activity
Piperidine derivatives are investigated for their potential to inhibit the activity of enzymes such as cathepsins, which play a role in disease progression. By modifying the piperidine structure, researchers can develop new compounds that may serve as effective enzyme inhibitors .
Agonists for Receptor Modulation
These compounds are also explored as agonists for different receptors, such as sphingosine-1-phosphate receptors. Such receptors are involved in various physiological processes, and their modulation can lead to therapeutic effects in diseases like cardiovascular disorders .
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are enzymes that affect gene expression. Piperidine derivatives, including 1-(Phenylacetyl)piperidine-4-carboxylic acid , are studied for their HDAC inhibitory activity, which has implications in the treatment of cancer and other diseases where gene regulation plays a crucial role .
Inhibitors for Cellular Signaling Pathways
The compound is also part of research into inhibitors for cellular signaling pathways, such as the RhoA pathway, which is significant in cardiovascular disease therapy. By inhibiting specific pathways, it’s possible to develop treatments for diseases like rheumatoid arthritis .
Drug Discovery and Structure-Activity Relationship (SAR) Studies
In drug discovery, the piperidine nucleus is essential for understanding the structure-activity relationship (SAR) of new compounds. Studies indicate that the linkage between functional groups and the piperidine ring is crucial for the inhibitory effect, which is vital information for designing effective drugs .
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-phenylacetyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(10-11-4-2-1-3-5-11)15-8-6-12(7-9-15)14(17)18/h1-5,12H,6-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVPLNPLEZXHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40299794 | |
| Record name | 1-(phenylacetyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802029 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Phenylacetyl)piperidine-4-carboxylic acid | |
CAS RN |
26965-32-2 | |
| Record name | 26965-32-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(phenylacetyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40299794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-2-[(R)-(2-bromophenyl)-hydroxymethyl]-5-(dimethylamino)-N,N-dimethyl-2-phenylpentanamide](/img/structure/B1202822.png)



![4-[(4-Chlorophenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane](/img/structure/B1202827.png)
![1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B1202829.png)
